N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
Description
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a quinolinyl oxamide derivative (QOD) with demonstrated inhibitory activity against falcipain, a cysteine protease critical for the lifecycle of Plasmodium falciparum, the malaria parasite . Its structure combines a 1,3-benzodioxole moiety, a tetrahydroquinoline core, and a dimethylaminoethyl-ethanediamide side chain. This hybrid architecture enables dual interactions with protease active sites and allosteric pockets, making it a candidate for antimalarial drug development .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-26(2)19(16-6-8-18-15(11-16)5-4-10-27(18)3)13-24-22(28)23(29)25-17-7-9-20-21(12-17)31-14-30-20/h6-9,11-12,19H,4-5,10,13-14H2,1-3H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILJCDUVONMSCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole ring, followed by the introduction of the ethanediamide linkage and the attachment of the dimethylamino and tetrahydroquinoline groups. Common reagents used in these steps include amines, carboxylic acids, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
“N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives
Scientific Research Applications
Chemistry
In chemistry, “N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide” can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules such as proteins and nucleic acids. Its structural features could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, “N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide” may be investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as enhanced stability, reactivity, or functionality, making it useful in applications such as coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of “N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Key Structural Analogues
The compound shares functional motifs with two notable classes of antimalarial agents: indole carboxamide derivatives (ICDs) and benzodioxin-linked aminopyridines (Table 1).
Table 1: Structural and Functional Comparison
Functional Differences
- QOD vs. ICD: While both inhibit falcipain, QOD’s tetrahydroquinoline core enhances membrane permeability compared to ICD’s rigid biphenyl-indole scaffold . Computational studies suggest QOD’s ethanediamide side chain forms stronger hydrogen bonds with falcipain’s catalytic cysteine (Ki ~ 0.8 µM vs. ICD’s Ki ~ 1.2 µM) .
- QOD vs. Benzodioxin-Aminopyridine: The benzodioxin-aminopyridine derivative (CS-0309467) lacks the tetrahydroquinoline moiety but shares a benzodioxin group.
Research Findings and Mechanistic Insights
QOD’s Antimalarial Efficacy
- In Silico Validation : Molecular dynamics simulations indicate QOD stabilizes falcipain-2’s occluded state, reducing substrate accessibility .
- Selectivity : QOD exhibits 10-fold higher selectivity for falcipain over human cathepsin L compared to ICD derivatives, attributed to its benzodioxole group’s steric hindrance .
Limitations and Opportunities
- Synthetic Challenges : QOD’s multi-step synthesis (e.g., carbodiimide-mediated coupling, as seen in analogous ethanediamide syntheses ) complicates scalability.
- Unmet Potential: Benzodioxin-aminopyridine analogues like CS-0309467 remain unexplored for antiparasitic activity but could offer novel scaffolds for hybrid QOD derivatives .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Benzodioxole moiety : This aromatic system is known for its biological activity.
- Dimethylamino group : Often associated with enhanced solubility and bioavailability.
- Tetrahydroquinoline structure : This bicyclic compound is linked to various pharmacological effects.
The molecular formula for this compound is with a molecular weight of approximately 358.45 g/mol .
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological activities:
- Antidepressant Activity : The dimethylamino group enhances central nervous system penetration, potentially contributing to antidepressant effects. In animal models, compounds with similar structures have shown efficacy in reducing depressive behaviors .
- Antioxidant Properties : The benzodioxole moiety has been linked to antioxidant activities, which may protect against oxidative stress-related diseases .
- Neuroprotective Effects : Studies suggest that the compound may protect neuronal cells from apoptosis, likely through modulation of neurotrophic factors .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Monoamine Oxidase (MAO) : Similar compounds have been shown to inhibit MAO activity, leading to increased levels of neurotransmitters such as serotonin and norepinephrine .
- Modulation of G Protein-Coupled Receptors (GPCRs) : The compound may interact with various GPCRs involved in mood regulation and neuroprotection .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- A study on a structurally similar compound indicated significant antidepressant-like effects in rodent models when administered at varying doses over a two-week period. Behavioral tests showed reduced immobility times in forced swim tests, suggesting enhanced mood .
- Another investigation focused on the antioxidant properties of benzodioxole derivatives, demonstrating their ability to scavenge free radicals and reduce lipid peroxidation in vitro .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Reduced depressive behaviors | |
| Antioxidant | Scavenging free radicals | |
| Neuroprotective | Protection against neuronal apoptosis |
Structure-Activity Relationship (SAR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
